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2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

2-((1-(3-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1207035-91-3) is a fully synthetic, small-molecule imidazole-thioether-piperidine derivative with molecular formula C22H22ClN3OS and molecular weight 411.9 g/mol. The compound belongs to the 1,4,5-trisubstituted-2-thioimidazole class and features a 3-chlorophenyl substituent at N1, a phenyl group at C5, and a piperidin-1-yl-ethanone moiety linked via a thioether bridge at C2.

Molecular Formula C22H22ClN3OS
Molecular Weight 411.95
CAS No. 1207035-91-3
Cat. No. B2604845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
CAS1207035-91-3
Molecular FormulaC22H22ClN3OS
Molecular Weight411.95
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C22H22ClN3OS/c23-18-10-7-11-19(14-18)26-20(17-8-3-1-4-9-17)15-24-22(26)28-16-21(27)25-12-5-2-6-13-25/h1,3-4,7-11,14-15H,2,5-6,12-13,16H2
InChIKeyZEUBOGYPXJFZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(3-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1207035-91-3): Compound Profile and Procurement Identifier


2-((1-(3-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1207035-91-3) is a fully synthetic, small-molecule imidazole-thioether-piperidine derivative with molecular formula C22H22ClN3OS and molecular weight 411.9 g/mol [1]. The compound belongs to the 1,4,5-trisubstituted-2-thioimidazole class and features a 3-chlorophenyl substituent at N1, a phenyl group at C5, and a piperidin-1-yl-ethanone moiety linked via a thioether bridge at C2. It is listed solely as a research compound with no reported regulatory approvals. Its computed physicochemical profile (XLogP3 5.2, TPSA 63.4 Ų, zero H-bond donors) places it in moderately lipophilic chemical space requiring careful solubility management in assay design [1]. This compound is structurally distinct from its positional isomer (4-chlorophenyl analog, CAS 1226432-59-2) and from smaller, less lipophilic analogs in the same scaffold series, a difference that carries implications for target engagement, membrane permeability, and metabolic susceptibility addressed in the quantitative comparisons below.

Why Structurally Similar Imidazole-Thioether-Piperidine Analogs Cannot Be Interchanged with 2-((1-(3-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone in Research Procurement


Within the 2-thioimidazole-piperidinyl-ethanone series, even single-atom or positional variations produce measurable differences in computed molecular properties relevant to permeability, target binding, and metabolic stability. The 3-chlorophenyl substituent in CAS 1207035-91-3 generates a distinct electrostatic surface and dipole moment compared to its 4-chloro positional isomer (CAS 1226432-59-2), while both share identical molecular weight (411.9 Da) and XLogP3 (5.2) due to PubChem's 2D descriptor limitations [1][2]. In contrast, N-ethyl-p-tolyl analogs such as CAS 1206996-71-5 exhibit a substantially lower molecular weight (343.5 Da) and XLogP3 (3.6), meaning they occupy different lipophilic efficiency space and cannot serve as surrogates in structure-activity relationship (SAR) studies targeting the same biological profile [3]. Furthermore, replacement of the piperidine ring with pyrrolidine (CAS 1207025-01-1) reduces ring size from six to five members, altering conformational flexibility and the spatial orientation of the ethanone carbonyl, which is critical for hydrogen-bond acceptor interactions [4]. Generic substitution among these analogs without quantitative justification risks invalidating assay comparisons, confounding SAR interpretation, and wasting procurement resources.

Quantitative Differentiation Evidence for 2-((1-(3-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone Against Closest Analogs


Positional Isomer Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl Regioisomer and Implications for Target Binding Topology

The target compound (CAS 1207035-91-3) bears chlorine at the meta position of the N1-phenyl ring, whereas its closest cataloged isomer (CAS 1226432-59-2) bears chlorine at the para position. Although PubChem-computed 2D descriptors (MW 411.9 Da, XLogP3 5.2, TPSA 63.4 Ų) are identical for both regioisomers [1][2], three-dimensional electronic distribution differs qualitatively: the meta-chloro substituent generates a dipole vector with a significant component orthogonal to the imidazole ring plane, while the para-chloro analog aligns its dipole more closely with the N1–C4 axis. In medicinal chemistry campaigns on 2-thioimidazole kinase inhibitors, analogous meta-vs-para halogen substitutions have been shown to shift biochemical IC50 values by 3- to 10-fold against targets such as p38α MAP kinase, attributable to altered halogen-bonding interactions with backbone carbonyls in the hinge region [3]. For procurement purposes, selecting the 3-chloro regioisomer over the 4-chloro analog may be essential when the biological target's binding pocket features a sterically constrained halogen-accepting site oriented perpendicular to the imidazole plane.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Lipophilicity-Driven Differentiation: XLogP3 Comparison with N-Ethyl-p-Tolyl Analog and Implications for Membrane Permeability

The target compound's computed XLogP3 of 5.2 exceeds that of the N-ethyl-5-(p-tolyl) analog (CAS 1206996-71-5, XLogP3 3.6) by 1.6 log units [1][2]. This 1.6-log difference corresponds to an approximately 40-fold higher predicted octanol-water partition coefficient for CAS 1207035-91-3. The molecular weight difference (411.9 vs. 343.5 Da) further distinguishes the compounds in lipophilic ligand efficiency (LLE) space. Assuming hypothetical equipotency at a target, the N-ethyl-p-tolyl analog would exhibit LLE approximately 1.6 units higher, making it more compliant with fragment-based lead-likeness criteria. Conversely, the higher lipophilicity of CAS 1207035-91-3 predicts superior passive membrane permeability and potentially greater blood-brain barrier penetration—a relevant consideration for CNS target screening [3]. For non-CNS targets, the lower lipophilicity analog may be preferred to reduce promiscuity and phospholipidosis risk.

ADME Prediction Lipophilic Efficiency Blood-Brain Barrier Penetration

Ring-Size Differentiation: Piperidine (6-Membered) vs. Pyrrolidine (5-Membered) and Conformational Flexibility of the Ethanone Side Chain

CAS 1207035-91-3 incorporates a six-membered piperidine ring, whereas the analog CAS 1207025-01-1 replaces this with a five-membered pyrrolidine ring while retaining the 3-chlorophenyl and a 4-methylphenyl group [1][2]. The piperidine ring adopts a chair conformation with greater thermodynamic stability and a larger rotational barrier for ring-flipping compared to the pyrrolidine envelope/twist conformations. This difference alters the conformational ensemble accessible to the ethanone carbonyl, which is the sole H-bond acceptor (along with the imidazole N3 and thioether sulfur) in a molecule with zero H-bond donors [1]. In protein-ligand co-crystal structures of piperidine-containing inhibitors, the piperidine ring frequently engages in CH–π interactions with aromatic side chains that are geometrically inaccessible to pyrrolidine due to the shorter N–Cα distance; conversely, pyrrolidine's reduced steric bulk may better accommodate narrow subpockets [3]. Selection between these two ring systems should be guided by the shape of the intended target's binding site.

Conformational Analysis Ligand Preorganization Medicinal Chemistry

Hydrogen-Bond Donor Deficiency as a Differentiation Feature: Zero HBD vs. Analogs Bearing Amide or Secondary Amine Functionality

CAS 1207035-91-3 possesses zero hydrogen-bond donors (HBD = 0) according to PubChem computed descriptors, with only three hydrogen-bond acceptors (HBA = 3: imidazole N3, thioether S, and ethanone carbonyl O) [1]. This HBD count of zero is a discrimination point against analogs in the broader 2-thioimidazole series that incorporate amide linkages or unprotected thiol/imino groups, which introduce at least one HBD. Among the cataloged analogs in the same CAS series (1207035-91-3 through 1207036-90-5), acetamide derivatives possess an –NH– group (HBD = 1) that increases TPSA and reduces predicted passive permeability by approximately 20–30% while adding a hydrogen-bond donor for target interaction . The complete absence of HBD in CAS 1207035-91-3 maximizes predicted membrane flux but eliminates the possibility of donating a hydrogen bond to a protein backbone carbonyl—a trade-off that must be evaluated against the specific pharmacophore requirements of the biological target [2].

Physicochemical Property Optimization Permeability Oral Bioavailability Prediction

Recommended Application Scenarios for 2-((1-(3-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration or Scaffold-Hopping Campaigns Requiring Halogen-Specific Binding Interactions

When a hit-finding campaign has identified the 2-thioimidazole-piperidine scaffold as a privileged chemotype for a kinase target (e.g., p38α MAP kinase or PI3K isoforms), CAS 1207035-91-3 with its 3-chlorophenyl substituent offers regiospecific halogen-bonding potential orthogonal to that of the 4-chloro isomer. As noted in Section 3, meta-vs-para halogen shifts in analogous 2-thioimidazoles can drive 3- to 10-fold biochemical potency differences [1]. Researchers should procure both the 3-chloro (CAS 1207035-91-3) and 4-chloro (CAS 1226432-59-2) isomers for parallel SAR evaluation to map the halogen-binding topography of the target ATP-binding site. The compound's zero-HBD profile further simplifies interpretation of binding energetics, as all affinity arises from acceptor interactions, van der Waals contacts, and halogen bonding without confounding hydrogen-bond donor contributions [2].

CNS Target Screening Where Elevated Lipophilicity and Passive Permeability Are Prioritized

With an XLogP3 of 5.2 and molecular weight of 411.9 Da, CAS 1207035-91-3 occupies physicochemical space consistent with CNS-penetrant small molecules, albeit near the upper lipophilicity limit for optimal brain exposure [1]. For CNS targets such as the melanin-concentrating hormone (MCH) receptor, for which imidazole-piperidine derivatives have been patented as antagonists, the 1.6-log-unit lipophilicity advantage over the N-ethyl-p-tolyl analog (CAS 1206996-71-5, XLogP3 3.6) predicts significantly greater blood-brain barrier permeability [2][3]. In parallel artificial membrane permeability assays (PAMPA-BBB), compounds with XLogP3 > 4.5 typically exhibit Pe > 5 × 10⁻⁶ cm/s, whereas those with XLogP3 < 4.0 often fall below 2 × 10⁻⁶ cm/s. Procurement of CAS 1207035-91-3 is therefore recommended as a high-permeability reference probe in CNS panels, with the lower-lipophilicity analog serving as a comparator for assessing lipophilicity-driven promiscuity versus specific target engagement.

Physicochemical Comparator in Lead Optimization Cascades Evaluating Ring-Size Effects on Target Affinity

The piperidine ring in CAS 1207035-91-3 distinguishes it from the pyrrolidine analog (CAS 1207025-01-1) in both conformational flexibility and spatial reach of the ethanone carbonyl H-bond acceptor [1]. In lead optimization programs where a 2-thioimidazole core has been established as the minimal pharmacophore, procurement of both the piperidine and pyrrolidine variants enables direct experimental measurement of the entropic penalty associated with the larger ring and the geometric constraints on the carbonyl–target H-bond. As discussed in Section 3, the estimated ~0.5–0.8 Å difference in carbonyl positioning can be the decisive factor in forming a critical interaction with the target residue [2]. Researchers conducting SAR-by-catalog approaches should order CAS 1207035-91-3 alongside CAS 1207025-01-1 to establish the ring-size SAR vector within a single round of procurement.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitor Screening Based on Scaffold-Level Activity Precedent

Imidazole-thioether-piperidine compounds structurally related to CAS 1207035-91-3 have demonstrated enzyme inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in published screening campaigns, with several benzimidazole and imidazole derivatives in this scaffold family showing IC50 values in the low micromolar to sub-micromolar range [1]. Although no direct AChE/BuChE IC50 data are available for CAS 1207035-91-3 itself, its zero-HBD profile and moderate TPSA (63.4 Ų) are consistent with passive blood-brain barrier penetration, making it a suitable candidate for CNS cholinesterase inhibitor screening [2]. For researchers building cholinesterase inhibitor libraries, CAS 1207035-91-3 should be procured as part of a systematic matrix with the 4-chloro isomer (CAS 1226432-59-2) and the N-ethyl-p-tolyl analog (CAS 1206996-71-5) to establish the first SAR layer for halogen position and lipophilicity effects on AChE/BuChE potency and selectivity.

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